4-Iodophenylalanine i-123
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodophenylalanine i-123 is a radiolabeled amino acid derivative of phenylalanine, where an iodine-123 isotope is substituted at the para position of the benzene ring. This compound is primarily used in nuclear medicine for diagnostic imaging due to its radioactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodophenylalanine i-123 typically involves the iodination of phenylalanine. One common method is the melt method, where phenylalanine is reacted with iodine-123 under specific conditions . Another method involves the use of a tin precursor, which is converted to radioiodinated 4-iodophenylalanine through a two-step or single-step synthesis .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes the preparation of the tin precursor, followed by radioiodination and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Iodophenylalanine i-123 undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and catalysts.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives .
Scientific Research Applications
4-Iodophenylalanine i-123 has a wide range of applications in scientific research:
Chemistry: Used as a radiolabeled tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to track the uptake and metabolism of amino acids in cells.
Industry: Applied in the development of radiopharmaceuticals for cancer diagnosis and treatment.
Mechanism of Action
The mechanism of action of 4-Iodophenylalanine i-123 involves its uptake by amino acid transporters in cells. Once inside the cell, the compound is incorporated into metabolic pathways, allowing for imaging of metabolic activity. The radioactive iodine-123 emits gamma rays, which can be detected by imaging devices such as SPECT (Single Photon Emission Computed Tomography) .
Comparison with Similar Compounds
Similar Compounds
4-Iodophenylalanine I-131: Another radiolabeled derivative of phenylalanine, but with iodine-131 instead of iodine-123.
5-Iodotryptophan: A radiolabeled derivative of tryptophan used for similar diagnostic purposes.
6-Iodotryptophan: Another tryptophan derivative with similar applications.
Uniqueness
4-Iodophenylalanine i-123 is unique due to its specific use of iodine-123, which has favorable properties for diagnostic imaging, including a suitable half-life and gamma emission energy. This makes it particularly useful for high-resolution imaging in nuclear medicine .
Properties
CAS No. |
60345-87-1 |
---|---|
Molecular Formula |
C9H10INO2 |
Molecular Weight |
287.09 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-(123I)iodanylphenyl)propanoic acid |
InChI |
InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1/i10-4 |
InChI Key |
PZNQZSRPDOEBMS-GBVUCJOHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)[123I] |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.